4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Medicinal chemistry Lead optimization Ligand efficiency metrics

4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1396783-40-6) is a para-bromo-substituted benzamide featuring a rigid but-2-yn-1-yl spacer and terminal pyrrolidine ring. The bromine atom enables halogen bonding (C–Br···O/N) for fragment-based drug discovery targeting bromodomains and kinases, while serving as a Suzuki–Miyaura cross-coupling handle for late-stage diversification. The sp-hybridized alkyne linker reduces conformational entropy penalty upon binding, making it ideal for SPR, ITC, and thermal shift assays. Claimed in WO 2019/170115 as an MAO-B inhibitor scaffold with potential in Parkinson's disease research. The pyrrolidine tertiary amine (pKa ~9.5–10.5) provides pH-dependent solubility for aqueous assay buffers. Choose this compound for predictable structure-guided vectoring, patent-aware SAR exploration, and UV/Vis-detectable pharmacokinetic profiling (λmax ~240–260 nm).

Molecular Formula C15H17BrN2O
Molecular Weight 321.218
CAS No. 1396783-40-6
Cat. No. B2627643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide
CAS1396783-40-6
Molecular FormulaC15H17BrN2O
Molecular Weight321.218
Structural Identifiers
SMILESC1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H17BrN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19)
InChIKeySMIVHKLQOCZGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1396783-40-6): Chemical Identity and Procurement Baseline


4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1396783-40-6, molecular formula C₁₅H₁₇BrN₂O, molecular weight 321.21 g/mol) is a synthetic benzamide derivative that incorporates a para-bromo substituent on the benzoyl ring, an alkyne (but-2-yn-1-yl) spacer, and a terminal pyrrolidine ring . The compound belongs to a broader chemotype of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide derivatives that have been claimed in patent literature for diverse pharmacological activities, including as monoamine oxidase B (MAO-B) inhibitors and bromodomain-targeting agents [1]. This scaffold is characterized by three modular structural elements—the benzamide head group, the rigid alkyne linker, and the basic pyrrolidine tail—each of which can be independently modified to tune physicochemical and biological properties.

Why 4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide Cannot Be Casually Substituted by In-Class Analogs


The N-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide scaffold presents four independently variable structural loci—the benzamide substitution pattern (position and identity of ring substituent), the alkyne linker geometry, the pyrrolidine ring, and the amide connectivity—each of which profoundly alters molecular recognition, physicochemical properties, and patent freedom-to-operate. The para-bromo substitution in the target compound imparts a unique combination of electronic (Hammett σₚ = +0.23), steric (van der Waals radius of Br = 1.85 Å vs. Cl = 1.75 Å), and lipophilic (π = +0.86) character that is not replicated by the para-chloro analog (CAS 1396814-59-7), the ortho-trifluoromethyl analog, or the ortho-methyl analog (CAS 1396866-24-2) . Furthermore, the alkyne spacer enforces a rigid, linear trajectory between the benzamide and pyrrolidine moieties, in contrast to saturated-linker or directly N-phenyl-linked analogs, which adopt different conformational ensembles and show distinct target-binding profiles . Substituting any of these elements without empirical validation risks loss of potency, altered selectivity, or infringement of competitor intellectual property.

Quantitative Differentiation Evidence for 4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1396783-40-6)


Molecular Weight and Ligand Efficiency Differentiation: Para-Bromo vs. Para-Chloro vs. Ortho-Methyl Analogs

The para-bromo substituent increases the molecular weight of the target compound (321.21 g/mol) by 44.45 g/mol relative to the para-chloro analog (276.76 g/mol, CAS 1396814-59-7) and by 64.87 g/mol relative to the ortho-methyl analog (256.34 g/mol, CAS 1396866-24-2) . This mass increment, attributable to bromine's higher atomic mass (79.90 vs. 35.45 for Cl), carries implications for ligand efficiency indices. If the target binding affinity (e.g., Kd or IC₅₀) is comparable across the series, the bromo analog will exhibit a lower ligand efficiency (LE = 1.4 × pKd / heavy-atom count), potentially disfavoring it in fragment-based or efficiency-driven campaigns. Conversely, the bromine atom's higher polarizability and capacity for halogen bonding (C–Br···O/N interactions) may confer potency gains in specific binding pockets that offset the mass penalty, making it the preferred choice when halogen bonding is a key pharmacophoric element [1].

Medicinal chemistry Lead optimization Ligand efficiency metrics

Alkyne Linker Conformational Rigidity: Differentiation from Saturated-Linker and Directly N-Aryl Analogs

The but-2-yn-1-yl spacer in the target compound enforces a linear, sp-hybridized geometry between the benzamide carbonyl and the pyrrolidine nitrogen, with a fixed C≡C bond length of approximately 1.20 Å and an effectively invariant bond angle of 180° . This contrasts sharply with the saturated N-[4-(1-pyrrolidinyl)phenyl]benzamide analog (MW 345.23), which contains a freely rotating C–N single bond and an aromatic ring that permits multiple low-energy conformers . The alkyne's rigidity reduces the entropic penalty upon target binding and provides a predictable three-dimensional presentation of the pyrrolidine ring. In patent WO 2019/170115, compounds retaining the alkyne linker are specifically claimed as MAO-B inhibitors, and this structural feature is highlighted as contributing to subtype selectivity [1].

Conformational analysis Scaffold hopping Structure-based drug design

Electronic Effect Differentiation: Para-Bromo vs. Ortho-Trifluoromethyl Substitution on Benzamide Reactivity and Target Recognition

The para-bromo substituent exerts a moderate electron-withdrawing inductive effect (Hammett σₚ = +0.23, σₘ = +0.39) on the benzamide ring, which modulates the electron density at the amide carbonyl and affects both hydrogen-bonding capacity and susceptibility to nucleophilic attack [1]. In contrast, the ortho-trifluoromethyl analog (N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide) bears a strongly electron-withdrawing CF₃ group (σₘ = +0.43, σₚ = +0.54) at the ortho position, which introduces both a more pronounced electronic effect and a significant steric constraint adjacent to the amide bond, potentially altering the preferred amide conformation (cis/trans isomerism) [2]. The para-bromo substitution avoids this ortho steric clash while retaining halogen-mediated interactions. Additionally, the C–Br bond dissociation energy (approximately 337 kJ/mol for aryl-Br) is lower than that of aryl-Cl (approximately 399 kJ/mol), which may be exploited in certain synthetic or metabolic transformations [3].

Electronic effects SAR Halogen bonding Metabolic stability

Patent Landscape Differentiation: Freedom-to-Operate Considerations for the 4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide Scaffold

The N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide scaffold is explicitly claimed in WO 2019/170115 (EP 3762364 B1) by Sunshine Lake Pharma Co., Ltd., which discloses pyrrolidineamide derivatives as MAO-B inhibitors [1]. The patent includes generic Formula (I) encompassing a range of benzamide substitutions, and the specifically exemplified compounds contain both alkyne-linked and variously substituted analogs. The para-bromo variant (CAS 1396783-40-6) falls within the scope of the Markush claims. Critically, the patent's European validation lapsed as of December 27, 2023, due to non-payment of renewal fees in several designated states (e.g., Netherlands, Belgium), although the base PCT filing and Chinese priority (CN201810192198, filed March 8, 2018) may still afford protection in other jurisdictions [2]. A distinct patent family (US 2008/0306123 A1) discloses pyrrolidine-benzamide compounds as monoamine reuptake inhibitors, but with different linker connectivity (saturated or aryl), indicating that the alkyne spacer is a key differentiator for the WO 2019/170115 series [3]. Researchers should conduct jurisdiction-specific freedom-to-operate analyses before commercial use.

Intellectual property Freedom-to-operate Patent analysis Scaffold novelty

Optimal Application Scenarios for 4-Bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide (CAS 1396783-40-6) Based on Differentiated Evidence


Halogen-Bond-Enabled Fragment Growth and Structure-Based Lead Optimization

The para-bromo substituent's capacity for halogen bonding (C–Br···O/N interactions) makes this compound a privileged starting point for fragment-based drug discovery programs targeting bromodomains, kinases, or other proteins with backbone carbonyl-rich binding pockets. The alkyne linker provides a rigid trajectory for structure-guided vectoring, allowing medicinal chemists to predictably orient the pyrrolidine ring toward solvent-exposed or secondary binding regions. This contrasts with the para-chloro analog, whose shorter halogen-bond distance (Cl vdW radius = 1.75 Å vs. Br = 1.85 Å) may alter the geometry of key protein–ligand interactions. The C–Br bond also serves as a synthetic handle for late-stage diversification via Suzuki–Miyaura cross-coupling, enabling rapid analog generation without de novo scaffold synthesis. (Evidence source: Section 3, Evidence Items 1 and 3.)

Conformationally Restricted Chemical Probe for Target Engagement Studies

The but-2-yn-1-yl spacer's sp-hybridized rigidity reduces the conformational entropy penalty upon target binding compared to saturated-linker or directly N-aryl analogs. This property makes the compound suitable as a tool molecule for biophysical target engagement assays (e.g., SPR, ITC, or thermal shift assays) where well-defined binding thermodynamics are essential. The pyrrolidine tertiary amine (calculated pKa ~9.5–10.5) provides a pH-dependent solubility handle that can be exploited for formulation in aqueous assay buffers at physiological or slightly acidic pH. Researchers comparing this compound to the ortho-trifluoromethyl analog should note that the absence of ortho steric hindrance preserves the amide's preferred trans conformation, simplifying SAR interpretation. (Evidence source: Section 3, Evidence Items 2 and 3.)

MAO-B Inhibitor Screening and Neuroscience Research Compatible with Expired Patent Jurisdictions

WO 2019/170115 explicitly claims N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide derivatives, including the para-bromo variant, as MAO-B inhibitors with potential utility in Parkinson's disease. Academic and industrial groups operating in jurisdictions where EP 3762364 B1 has lapsed (e.g., the Netherlands, Belgium, and other non-validated states) may freely use this compound for neuroscience target validation without licensing encumbrance. The bromine atom provides a convenient UV/Vis chromophore (λmax ~240–260 nm for bromobenzamide) for analytical detection in pharmacokinetic or metabolic stability assays, an advantage over non-halogenated analogs that may require MS-based quantification. (Evidence source: Section 3, Evidence Items 2 and 4.)

Synthetic Intermediate for Parallel Library Synthesis via C–Br Cross-Coupling

The aryl bromide functionality at the para position is an optimal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), enabling the compound to serve as a versatile core intermediate for generating focused libraries of N-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide analogs. The alkyne moiety is orthogonal to most cross-coupling conditions, allowing tandem diversification strategies. This synthetic utility, combined with the scaffold's presence in patent-protected chemical space (WO 2019/170115), makes the bromo compound a strategically valuable building block for medicinal chemistry groups seeking to explore SAR around a clinically relevant chemotype while maintaining the option of late-stage IP differentiation through novel substitution patterns. (Evidence source: Section 3, Evidence Items 1, 3, and 4.)

Quote Request

Request a Quote for 4-bromo-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.